molecular formula C5H7N3O2 B12862029 1-methyl-4-nitro-1H-pyrrol-2-amine

1-methyl-4-nitro-1H-pyrrol-2-amine

Cat. No.: B12862029
M. Wt: 141.13 g/mol
InChI Key: FELRPYGVYWOATQ-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-pyrrol-2-amine is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a methyl group at the first position, a nitro group at the fourth position, and an amine group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-nitro-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrrole-2-amine. This reaction typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The reaction conditions often require careful temperature control to avoid over-nitration or decomposition of the starting material.

Another synthetic route involves the reduction of 1-methyl-4-nitro-1H-pyrrole-2-nitrosoamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which selectively reduces the nitroso group to an amine while retaining the nitro group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso derivatives or further oxidation to nitro compounds.

    Reduction: Conversion to 1-methyl-4-amino-1H-pyrrol-2-amine.

    Substitution: Formation of N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-4-nitro-1H-pyrrol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrol-2-amine depends on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

1-methyl-4-nitro-1H-pyrrol-2-amine can be compared with other nitro-substituted pyrroles, such as:

    1-methyl-3-nitro-1H-pyrrole-2-amine: Similar structure but with the nitro group at the third position, which may alter its reactivity and biological activity.

    1-methyl-4-nitro-1H-pyrrole-3-amine: The amine group is at the third position, potentially affecting its chemical properties and applications.

The unique positioning of the nitro and amine groups in this compound provides distinct reactivity and potential for specific applications in research and industry.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-methyl-4-nitropyrrol-2-amine

InChI

InChI=1S/C5H7N3O2/c1-7-3-4(8(9)10)2-5(7)6/h2-3H,6H2,1H3

InChI Key

FELRPYGVYWOATQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1N)[N+](=O)[O-]

Origin of Product

United States

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